8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4F3N3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-4-11-12-6(5)13/h1-4H |
InChI Key |
PZVFXITWYJYUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine Intermediates
The most common route involves cyclocondensation of 2-hydrazinopyridine derivatives with trifluoromethyl-containing reagents. For example, 3-(cyclopropylmethyl)-7-((4-(4-methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-triazolo[4,3-a]pyridine was synthesized via O-[11C]methylation of a desmethyl precursor using [11C]methyl iodide (19.7% radiochemical yield). This method highlights the utility of hydrazine intermediates in introducing substituents at the 8-position.
Reaction Conditions:
Thiophosphetane-Mediated Dehydration
A patent by CN105452245B describes the synthesis of 8-(trifluoromethyl)triazolopyridines via dehydration of hydrazide intermediates using thiophosphetane reagents (e.g., Lawesson’s reagent). This method achieves high regioselectivity for the 8-position:
Example Reaction:
- Intermediate: (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide (HYDZ)
- Dehydrating Agent: Lawesson’s reagent (0.52 equivalents)
- Solvent: Acetonitrile
- Temperature: 50°C, 2 hours
- Yield: >90% conversion to target compound
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. A green chemistry approach employs solvent-free conditions to synthesize 8-(trifluoromethyl)triazolopyridines in 15–30 minutes:
Procedure:
- Substrates: 2-Hydrazinopyridine (1 eq.), trifluoromethyl ketone (1.2 eq.)
- Catalyst: None (neat conditions)
- Microwave Power: 300 W
- Temperature: 120°C
- Yield: 75–88%
Advantages:
Coupling Reactions with Phosphorus-Based Agents
Alkylation and Coupling
US8993591B2 discloses a multi-step process for 8-(trifluoromethyl)triazolopyridines involving:
- Alkylation: Reacting 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) with methyl lactate triflate.
- Coupling: Using HATU or EDCI to form hydrazide intermediates.
- Cyclization: Thiophosphetane-mediated dehydration (e.g., Belleau’s reagent).
Key Data:
| Step | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | Methyl lactate | THF | 95–97 | >98 |
| Coupling | HATU | DCM | 85 | 99.5 |
| Cyclization | Belleau’s reagent | Acetonitrile | 90 | 99.8 |
Stereospecific Synthesis
WO2014210042A2 emphasizes stereochemical control during cyclization. Using (R)-configured intermediates, the method achieves >98% enantiomeric excess (ee) by optimizing:
- Temperature: 25–35°C to minimize epimerization
- Workup: K₂CO₃-mediated crystallization in acetonitrile/water
Analytical Validation and Challenges
Purity and Stability
Scale-Up Considerations
- Cost: Thiophosphetane reagents (e.g., Lawesson’s) increase production costs by 20–30%.
- Alternatives: Phosphorus pentoxide (P₂O₅) reduces costs but lowers yields (70–75%).
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 6–12 hours | Moderate | High |
| Microwave | 75–88 | 15–30 min | Low | Moderate |
| Thiophosphetane | 85–90 | 2–4 hours | High | High |
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: Common reagents include hydrazine hydrate, substituted aromatic aldehydes, and microwave irradiation for enhanced reaction rates .
Major Products: The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the inhibition of specific molecular targets such as c-Met and VEGFR-2 kinases. This inhibition disrupts intracellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis . Molecular docking studies have shown that this compound binds effectively to these kinases, mimicking the action of known inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural features, properties, and biological activities of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and related derivatives:
Key Structural and Functional Insights:
Positional Effects of Substituents :
- The trifluoromethyl group at position 8 (as in the target compound) enhances electron-withdrawing effects and steric hindrance compared to its placement at position 6 (e.g., in 8-chloro-6-trifluoromethyl derivatives) .
- Chlorine at position 8 improves herbicidal activity, but combining it with a trifluoromethyl group at position 6 broadens the spectrum of weed inhibition .
Impact of Functional Groups: Sulfonamide/Sulfone Derivatives (e.g., ): Introduce hydrogen-bonding capabilities, improving target binding in antifungal applications . Amino Groups (e.g., 3-Methyl-8-amine): Increase solubility but may reduce chemical stability due to susceptibility to oxidation . Halogen Substituents (e.g., iodine at position 5): Enhance steric bulk and electronegativity, influencing receptor interactions in agrochemicals .
Biological Activity Trends :
- Trifluoromethyl and chloro combinations (e.g., 8-chloro-6-trifluoromethyl) exhibit superior herbicidal activity, while sulfone derivatives show promise in antifungal and insecticidal applications .
- Difluoromethyl substitutions at position 3 improve metabolic stability, making such derivatives suitable for long-acting formulations .
Biological Activity
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound's structure consists of a triazole fused to a pyridine ring, with a trifluoromethyl group that enhances its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H5F3N4
- Molecular Weight : 202.14 g/mol
- CAS Number : 338982-42-6
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in signaling pathways. For example, it selectively inhibits adenylyl cyclase type 1 (AC1), which plays a role in chronic pain sensitization in the central nervous system. This inhibition leads to reduced cAMP production and may alleviate pain symptoms .
- Kinase Inhibition : It has demonstrated potential as an inhibitor of c-Met protein kinase, which is implicated in cancer progression. Compounds with similar scaffolds have shown potent inhibition against c-Met with IC50 values in the low micromolar range .
- GABA Modulation : Some derivatives have exhibited allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .
Biological Activity Data Table
| Activity Type | Target Enzyme/Protein | IC50 Value | Reference |
|---|---|---|---|
| Adenylyl Cyclase Inhibition | AC1 | 25–50 µM | |
| Kinase Inhibition | c-Met | 0.005 µM | |
| GABA Modulation | GABA Receptors | Not specified |
Case Study 1: Pain Management
A study focused on optimizing a series of pyrimidinone analogues for selective inhibition of AC1 highlighted the efficacy of compounds similar to this compound in reducing pain responses in animal models. The prioritized analogue showed significant promise for further development as a therapeutic agent for chronic pain management .
Case Study 2: Cancer Therapeutics
Research into compounds with a similar structure indicated that they could serve as effective treatments for various cancers by inhibiting c-Met signaling. The findings suggest that modifications to the trifluoromethyl group can enhance potency and selectivity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
